2-(3-Methoxy-4-bromophenyl)ethylamine
Overview
Description
2-(3-Methoxy-4-bromophenyl)ethylamine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis
2-(3-Methoxy-4-bromophenyl)ethylamine, while not directly referenced in the accessible literature, may be structurally related to compounds that have been studied for their synthetic routes and applications in chemistry. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material, flurbiprofen. The challenges and successes in synthesizing such compounds provide insights into the broader field of halogenated aromatic compounds and their applications in pharmaceuticals and materials science. A practical synthesis method was developed for 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the ongoing need for efficient synthetic routes in the production of complex organic molecules (Qiu et al., 2009).
Pharmacology and Drug Design
The pharmacological properties and potential therapeutic applications of similar compounds have been explored in various studies. For example, osthole, a compound found in several medicinal plants, exhibits neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This review of osthole's bioactivities underscores the diverse therapeutic potential of natural and synthetic compounds with unique structural features, including those related to this compound (Zhang et al., 2015).
Environmental Chemistry and Toxicology
The presence and impact of novel brominated flame retardants (NBFRs) in the environment, including those structurally related to this compound, have been critically reviewed. This encompasses their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for more research on their environmental fate and toxicity. Such studies are crucial for understanding the broader implications of synthetic chemical production and use on human health and the environment (Zuiderveen et al., 2020).
Safety and Hazards
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(3-Methoxy-4-bromophenyl)ethylamine is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action. For safe handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHFRSNELASBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603142 | |
Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113081-51-9 | |
Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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